Nizofenone fumarate

Description

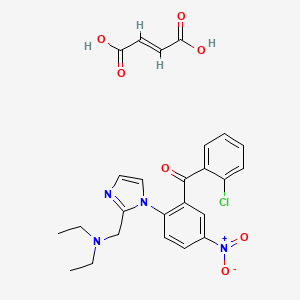

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3.C4H4O4/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22;5-3(6)1-2-4(7)8/h5-13H,3-4,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQAUUIBFFFOOV-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54533-85-6 (Parent) | |

| Record name | Nizofenone fumarate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048637 | |

| Record name | Nizofenone fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54533-86-7, 93929-95-4 | |

| Record name | Methanone, (2-chlorophenyl)[2-[2-[(diethylamino)methyl]-1H-imidazol-1-yl]-5-nitrophenyl]-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54533-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nizofenone fumarate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC315856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nizofenone fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIZOFENONE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I1Z517Z3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization for Nizofenone Fumarate Research

Laboratory-Scale Synthesis Approaches for Nizofenone (B1679012) Fumarate (B1241708)

The synthesis of nizofenone fumarate on a laboratory scale involves a multi-step process, beginning with the construction of key benzophenone (B1666685) and imidazole (B134444) intermediates.

Detailed Exploration of Published Synthetic Routes

A patented synthetic route for this compound starts with p-nitroaniline and o-chlorobenzoyl chloride. google.com These reactants undergo a Friedel-Crafts acylation reaction to form a benzophenone intermediate. google.com Concurrently, a separate pathway begins with imidazole to synthesize the second key intermediate, 2-(diethylaminomethyl)imidazole. google.com The final steps involve the coupling of these two intermediates, followed by salt formation with fumaric acid to yield this compound. google.com

The synthesis of the benzophenone intermediate, 2'-chloro-2-amino-5-nitrobenzophenone, proceeds through several key reactions. The initial Friedel-Crafts acylation of p-nitroaniline with o-chlorobenzoyl chloride yields 2'-chloro-2-(o-chlorobenzamido)-5-nitrobenzophenone. google.com This is followed by hydrolysis to give 2'-chloro-2-amino-5-nitrobenzophenone. google.com An alternative approach involves the diazotization of an amino group, followed by a Sandmeyer reaction to introduce a chloro group, ultimately forming 2′-chloro-2-chloro-5-nitrobenzophenone. google.com

The synthesis of the imidazole-containing fragment, 2-(diethylaminomethyl)imidazole, begins with the N-benzylation of imidazole for protection. google.com Subsequent hydroxymethylation, chlorination, and amination with diethylamine (B46881) produce N-benzyl-2-(diethylaminomethyl)imidazole. google.com The final step for this intermediate is the removal of the benzyl (B1604629) protecting group via transfer hydrogenation to yield 2-(diethylaminomethyl)imidazole. google.com

The two key intermediates, the substituted benzophenone and 2-(diethylaminomethyl)imidazole, are then coupled. This reaction is catalyzed by sodium hydride to form nizofenone. google.com The final step is the salification of nizofenone with fumaric acid to produce this compound. google.com

Analysis of Key Intermediates and Reaction Conditions

The synthesis of this compound relies on the successful formation of two pivotal intermediates: a substituted benzophenone and an imidazole derivative. The reaction conditions for each step are crucial for achieving good yields and purity.

For the Friedel-Crafts acylation, zinc chloride serves as the catalyst, and the reaction is conducted at a high temperature of 190°C-205°C. google.com The hydrolysis of the resulting amide is carried out using a mixture of concentrated sulfuric acid and aqueous acetic acid. google.com The diazotization step utilizes a sodium nitrite/sulfuric acid system. google.com

In the synthesis of the imidazole intermediate, the chlorination of N-benzyl-2-hydroxymethylimidazole hydrochloride is achieved using thionyl chloride. google.com The subsequent substitution reaction with diethylamine is performed over 1-4 hours. google.com The debenzylation step employs palladium on carbon as a catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen source in a methanol (B129727) solvent, with a reaction time of 2-6 hours. google.com The final coupling of the two main intermediates is facilitated by sodium hydride. google.comresearchgate.net

Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Studies

To explore the structure-activity relationship (SAR) of nizofenone and develop potentially more potent neuroprotective agents, researchers have focused on designing and synthesizing various analogs and derivatives.

Rational Design Strategies for Structural Modifications

Rational drug design strategies are employed to guide the structural modifications of nizofenone. nih.govnih.gov These approaches often involve computational methods, such as molecular docking, to predict how modifications to the nizofenone scaffold will affect its interaction with biological targets. nih.govresearchgate.net The goal is to enhance the desired therapeutic effects while minimizing potential side effects. Key areas for modification often include the substituents on the phenyl rings and the nature of the imidazole side chain.

Library Synthesis and Screening Methodologies

The generation of a library of nizofenone analogs allows for a systematic exploration of the SAR. By synthesizing a diverse set of compounds with variations at specific positions, researchers can identify which structural features are critical for activity. These libraries can be screened using various in vitro and in vivo assays to evaluate their neuroprotective efficacy and other pharmacological properties. researchgate.net This iterative process of design, synthesis, and screening is fundamental to the discovery of new and improved therapeutic agents.

Molecular and Cellular Pharmacodynamics of Nizofenone Fumarate

Elucidation of Neuroprotective Mechanisms at the Molecular and Cellular Levels

The neuroprotective properties of nizofenone (B1679012) fumarate (B1241708) are rooted in its ability to modulate critical cellular and molecular pathways that are disrupted during cerebral ischemia. medkoo.comncats.io Research has demonstrated its efficacy in mitigating neuronal damage by targeting neurotransmitter excitotoxicity, metabolic dysfunction, oxidative damage, and by promoting the synthesis of a key vasodilatory and anti-platelet agent. medkoo.comnih.govwikipedia.orgnih.gov

Regulation of Neurotransmitter Release (e.g., Glutamate (B1630785) Suppression)

A primary mechanism of nizofenone's neuroprotective action is its ability to suppress the excessive release of the excitatory neurotransmitter glutamate during ischemic events. medkoo.comresearchgate.netnih.gov Ischemia triggers a massive release of glutamate into the extracellular space, leading to excitotoxicity and subsequent neuronal cell death. researchgate.netnih.gov

In a study involving a rat model of ischemia induced by four-vessel occlusion, nizofenone administered at a dose of 10 mg/kg intraperitoneally (i.p.) demonstrated a significant inhibition of neuronal cell death in the CA1 pyramidal cells of the hippocampus. nih.gov This protective effect was directly correlated with its ability to completely block the ischemia-induced surge in extracellular glutamate levels in the hippocampus. medkoo.comnih.gov While the glutamate level rapidly decreased upon reperfusion in untreated subjects, nizofenone's intervention prevented the initial harmful spike. nih.gov

Table 1: Effect of Nizofenone on Ischemia-Induced Glutamate Release in Rats

| Treatment Group | Condition | Key Finding | Reference |

|---|---|---|---|

| Nizofenone (10 mg/kg i.p.) | 15 min of ischemia (4-vessel occlusion) | Completely inhibited the increase in extracellular glutamate in the hippocampus. | nih.gov |

| Control | 15 min of ischemia (4-vessel occlusion) | Significant increase in extracellular glutamate in the hippocampus. | nih.gov |

Modulation of Cellular Energy Metabolism (e.g., ATP Depletion and Lactate (B86563) Accumulation)

Nizofenone has been shown to favorably modulate the disturbed cellular energy metabolism that characterizes cerebral ischemia. medkoo.comncats.ionih.gov Ischemic conditions lead to a rapid depletion of high-energy phosphate (B84403) stores like ATP and a significant accumulation of lactate, indicative of a shift to anaerobic metabolism. nih.gov

In experimental models of anoxia induced by potassium cyanide (KCN), nizofenone (10 mg/kg i.p.) ameliorated the severe disruption of cerebral energy metabolism. nih.gov It counteracted the depletion of ATP and glucose and prevented the marked accumulation of lactate. nih.gov Consequently, nizofenone helped maintain the cerebral energy charge potential close to its normal value. nih.gov Similar protective effects on energy metabolism were observed in experiments where cerebral metabolic disruption was induced by complete ischemia following decapitation. nih.gov

Furthermore, studies have shown that while ischemia leads to an increase in lactate, this accumulation is further exacerbated during the initial phase of reperfusion. nih.gov Nizofenone (10 mg/kg i.p.) was found to completely inhibit this post-ischemic lactate accumulation, suggesting a significant role in restoring metabolic homeostasis following an ischemic insult. nih.gov

Table 2: Impact of Nizofenone on Cellular Energy Metabolism During Ischemia/Anoxia

| Experimental Model | Nizofenone Treatment | Effect on ATP/Glucose | Effect on Lactate Accumulation | Reference |

|---|---|---|---|---|

| KCN-induced anoxia | 10 mg/kg i.p. | Ameliorated depletion | Prevented marked accumulation | nih.gov |

| Complete ischemia (decapitation) | Not specified | Showed similar protective effects | Showed similar protective effects | nih.gov |

| Post-ischemic reperfusion | 10 mg/kg i.p. | Not specified | Completely inhibited post-ischemic increase | nih.gov |

Influence on Oxidative Stress Pathways

Nizofenone exerts a significant influence on oxidative stress pathways, a key contributor to neuronal damage in cerebral ischemia. Its action in this domain is twofold, encompassing both direct radical scavenging and the inhibition of lipid peroxidation. medkoo.comnih.gov

Nizofenone possesses potent radical-scavenging properties, comparable to that of alpha-tocopherol (B171835) (Vitamin E). medkoo.comnih.gov This activity is crucial in neutralizing the damaging effects of free radicals, which are produced in excess during ischemic conditions.

A major consequence of oxidative stress is the peroxidation of lipids in cellular membranes, leading to loss of membrane integrity and cell death. medkoo.comnih.gov Nizofenone has been shown to be a potent inhibitor of lipid peroxidation. medkoo.comnih.gov

In experiments using rat brain mitochondrial suspensions, where peroxidative disintegration was induced by ascorbic acid and Fe2+, nizofenone demonstrated a dose-dependent inhibitory effect. nih.gov At a concentration of 10 microM, it significantly inhibited the formation of malondialdehyde, a marker of lipid peroxidation, with complete inhibition observed at 100-200 microM. nih.gov This anti-peroxidative activity was found to be roughly equivalent to that of alpha-tocopherol. nih.gov

Table 3: Antioxidant Properties of Nizofenone

| Activity | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Radical Scavenging | In vitro (diphenyl-p-picrylhydrazyl assay) | Scavenged stable free radicals. | nih.gov |

| Inhibition of Lipid Peroxidation | Rat brain mitochondrial suspension | Inhibited peroxidative disintegration with activity comparable to alpha-tocopherol. | nih.gov |

Stimulation of Prostacyclin Synthesis

In addition to its direct cellular protective effects, nizofenone also modulates the vasculature by stimulating the synthesis of prostacyclin (PGI2). nih.govresearchgate.net Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, both of which are beneficial in the context of cerebral ischemia.

Studies using rat arterial walls incubated with [14C] arachidonic acid have shown that nizofenone dose-dependently stimulates the formation of prostacyclin, which is detected as its stable breakdown product, 6-keto prostaglandin (B15479496) F1 alpha. nih.govresearchgate.net Significant increases in prostacyclin synthesis of 47% and 106% were observed at nizofenone concentrations of 0.1 mM and 0.3 mM, respectively. nih.gov

Importantly, this stimulatory effect appears to be selective for prostacyclin, as no similar stimulation of prostaglandin E2 or thromboxane (B8750289) A2 synthesis was observed in experiments with ram seminal vesicle microsomes and human platelet microsomes. nih.gov This selective action suggests a targeted mechanism that favors the production of a beneficial prostaglandin in the cerebrovascular system. nih.govresearchgate.net

Table 4: Effect of Nizofenone on Prostacyclin Synthesis in Rat Arterial Walls

| Nizofenone Concentration | Increase in Prostacyclin Synthesis | Reference |

|---|---|---|

| 0.1 mM | 47% | nih.gov |

| 0.3 mM | 106% | nih.gov |

Modulation of Ion Channels and Cardiac Electrophysiology (e.g., Sino-atrial Node, Purkinje Fibers)

Nizofenone fumarate demonstrates significant effects on cardiac electrophysiology by modulating ion channel activity in various cardiac tissues. ncats.iojst.go.jpnih.gov In spontaneously firing pacemaker cells of the rabbit sino-atrial (SA) node, nizofenone at concentrations above 1 μM leads to a decrease in heart rate. nih.govncats.io At concentrations of 3 μM and higher, it reduces the maximum upstroke velocity, the action potential amplitude, and the slope of phase 4 depolarization. nih.govncats.io Furthermore, it prolongs the action potential duration at 50% repolarization in these cells. nih.govncats.io

Voltage-clamp studies on rabbit sino-atrial node preparations have revealed that nizofenone dose-dependently decreases both the slow inward current (I_si) and the time-dependent potassium outward current (I_k). nih.gov These findings suggest that nizofenone's inhibitory effect on the automaticity of the sino-atrial node is mediated by its influence on both inward and outward currents. nih.gov

In dog Purkinje fibers, nizofenone at concentrations of 10⁻⁶ M and 10⁻⁵ M significantly prolongs the action potential duration. jst.go.jp It also suppresses the spontaneous activity of dog Purkinje fibers at concentrations ranging from 3×10⁻⁵ M to 10⁻⁴ M. jst.go.jp

Table 1: Electrophysiological Effects of this compound on Cardiac Preparations

| Preparation | Concentration | Observed Effect | Citation |

| Rabbit Sino-atrial Node | > 1 μM | Decreased heart rate. | nih.govncats.io |

| Rabbit Sino-atrial Node | > 3 μM | Reduced maximum upstroke velocity, action potential amplitude, and slope of phase 4 depolarization; Prolonged action potential duration at 50% repolarization. | nih.govncats.io |

| Rabbit Sino-atrial Node | Dose-dependent | Decreased slow inward current (I_si) and time-dependent potassium outward current (I_k). | nih.gov |

| Dog Purkinje Fibers | 10⁻⁶ M and 10⁻⁵ M | Significantly prolonged action potential duration. | jst.go.jp |

| Dog Purkinje Fibers | 3×10⁻⁵ to 10⁻⁴ M | Suppressed spontaneous activity. | jst.go.jp |

| Guinea-pig Papillary Muscle | 10⁻⁶ M and 10⁻⁵ M | Significantly prolonged action potential duration. | jst.go.jp |

Identification and Characterization of Putative Molecular Targets

Detailed studies focusing on the binding of nizofenone to specific neurotransmitter or hormone receptors are not extensively documented in the available literature. The compound's mechanism of action appears to be characterized primarily through its effects on enzyme activities and ion channel modulation rather than direct, high-affinity binding to classical receptor sites. nih.govncats.iowikipedia.org

Nizofenone has been shown to modulate the activity of several key enzymes. It is reported to be an activator of prostacyclin synthesis and an inhibitor of both thromboxane A2 biosynthesis and the peroxidative disintegration of mitochondria. ncats.io The stimulation of prostacyclin synthesis is a notable effect. wikipedia.org While nizofenone is classified as a platelet aggregation inhibitor, there is no direct evidence to suggest it functions as a phosphodiesterase (PDE) inhibitor. ephmra.org

Table 2: Modulation of Enzyme and Cellular Process Activity by Nizofenone

| Target | Effect | Citation |

| Prostacyclin Synthesis | Activator | ncats.iowikipedia.org |

| Thromboxane A2 Biosynthesis | Inhibitor | ncats.io |

| Peroxidative Disintegration of Mitochondria | Inhibitor | ncats.io |

In Vitro Pharmacological Studies Utilizing Cell Culture and Isolated Organ Models

Nizofenone exhibits significant neuroprotective effects in in vitro models of cerebral ischemia and anoxia. medkoo.comnih.govnih.gov In a rat model of ischemia induced by 4-vessel occlusion, nizofenone significantly inhibited neuronal cell death in the CA1 pyramidal cells of the hippocampus. nih.gov A key mechanism underlying this neuroprotection is the suppression of ischemia-induced glutamate release and post-ischemic lactate accumulation. nih.govresearchgate.net During ischemia, extracellular levels of glutamate and lactate increase in the hippocampus. nih.gov Nizofenone was found to completely inhibit the rise in glutamate during the ischemic period and the subsequent increase in lactate upon reperfusion. nih.gov These findings strongly suggest that the neuroprotective effects of nizofenone are, in large part, attributable to its ability to prevent the excitotoxic cascade initiated by excessive glutamate and the metabolic stress from lactate accumulation. nih.govnih.gov

Table 3: Neuroprotective Effects of Nizofenone in an In Vitro Ischemia Model

| Experimental Model | Key Findings | Citation |

| Rat Hippocampal CA1 Pyramidal Cells (4-vessel occlusion model) | Significantly inhibited neuronal cell death. | nih.gov |

| Rat Hippocampus (Microdialysis) | Completely inhibited the ischemia-induced increase in extracellular glutamate. | nih.gov |

| Rat Hippocampus (Microdialysis) | Completely inhibited the post-ischemic increase in extracellular lactate. | nih.gov |

Studies on isolated cardiac preparations have been instrumental in elucidating the electrophysiological effects of nizofenone. In rabbit sino-atrial node preparations, nizofenone demonstrates a negative chronotropic effect, slowing the spontaneous firing rate. nih.govncats.io This is achieved by altering the characteristics of the pacemaker action potential, including reducing the rate of phase 4 depolarization. nih.govncats.io The use of the double-microelectrode voltage clamp method in these preparations confirmed that nizofenone reduces both the slow inward calcium current and the outward potassium current. nih.gov

In studies using guinea-pig papillary muscle, nizofenone at concentrations of 10⁻⁶ M and 10⁻⁵ M was observed to significantly prolong the duration of the action potential, an effect also seen in dog Purkinje fibers. jst.go.jp Furthermore, in guinea-pig SA node preparations, nizofenone suppressed spontaneous activity at concentrations between 3×10⁻⁵ M and 10⁻⁴ M. jst.go.jp

Preclinical Pharmacological Profiling in Animal Models

Assessment of Neuroprotective Efficacy in Experimental Ischemic and Hypoxic Models

The neuroprotective capacity of nizofenone (B1679012) has been rigorously tested in various models designed to replicate the pathophysiological cascades of cerebral ischemia and hypoxia. These models are fundamental for assessing a compound's ability to mitigate neuronal damage and preserve brain function.

In the 4-vessel occlusion (4VO) model in rats, a standard for inducing transient global cerebral ischemia, nizofenone demonstrated significant neuroprotective effects. Studies have shown that its administration markedly inhibited the delayed neuronal cell death observed in the vulnerable CA1 pyramidal cells of the hippocampus following a 15-minute ischemic event. thejns.org

A key aspect of nizofenone's protective mechanism in this model is its ability to modulate critical neurochemical changes that occur during ischemia and reperfusion. During the ischemic period, there is a characteristic surge in extracellular levels of glutamate (B1630785) and lactate (B86563) in the hippocampus. thejns.org While glutamate levels tend to decrease upon reperfusion, lactate levels can continue to rise. Research indicates that nizofenone completely inhibited both the ischemic increase in glutamate and the post-ischemic accumulation of lactate. thejns.org This suggests that a primary component of nizofenone's neuroprotective action is the suppression of excitotoxicity and metabolic dysfunction. thejns.org

Table 1: Effects of Nizofenone in 4-Vessel Occlusion Rat Model

| Parameter | Observation in Control Group | Effect of Nizofenone | Citation |

|---|---|---|---|

| Hippocampal CA1 Neuronal Death | Significant cell death 7 days post-ischemia | Significantly inhibited | thejns.org |

| Ischemic Extracellular Glutamate | Marked increase during ischemia | Completely inhibited | thejns.org |

| Post-Ischemic Extracellular Lactate | Continued increase, peaking after reperfusion | Completely inhibited | thejns.org |

The efficacy of nizofenone has also been confirmed in models of focal cerebral ischemia, such as the permanent middle cerebral artery (MCA) occlusion model in cats. This model simulates the effects of a stroke caused by a blockage in a major cerebral artery. In these studies, the delayed administration of nizofenone resulted in a significantly smaller extent of infarction one week after the MCA occlusion compared to control groups. thejns.org

Further histological examination revealed that nizofenone treatment led to a notable reduction in vasogenic edema. The perivascular exudation of plasma fluid within the infarcted area was markedly less in the nizofenone-treated group. thejns.org This finding points to a protective effect on the blood-brain barrier, which is often compromised during ischemic events. A comparative study also highlighted the protective effect of nizofenone in chronic MCA occlusion in cats. frontiersin.orgresearchgate.net

Nizofenone's protective effects extend to models of cerebral anoxia, which is characterized by a severe deficiency of oxygen supply to the brain. In mice subjected to potassium cyanide (KCN)-induced anoxia, pretreatment with nizofenone led to a dose-dependent decrease in the rate of mortality. nih.gov

The cerebroprotective action was also demonstrated on a biochemical level. KCN-induced anoxia typically causes a severe disruption of cerebral energy metabolism, leading to the depletion of high-energy phosphate (B84403) stores (like ATP), a drop in glucose concentrations, and a significant buildup of lactate. nih.gov Administration of nizofenone ameliorated this metabolic disorder, helping to maintain the cerebral energy charge potential close to its normal value and preventing the drastic shifts in energy metabolites. nih.gov These findings suggest that nizofenone has a considerable protective effect against the metabolic collapse associated with cerebral oxygen deficiency. nih.gov

Table 2: Biochemical Effects of Nizofenone in KCN-Induced Anoxia Mouse Model

| Metabolic Parameter | Effect of KCN-Induced Anoxia (Control) | Effect of Nizofenone Treatment | Citation |

|---|---|---|---|

| Mortality Rate | High | Dose-dependent decrease | nih.gov |

| High-Energy Phosphate Stores | Irreversible depletion | Ameliorated depletion | nih.gov |

| Glucose Concentrations | Irreversible depletion | Ameliorated depletion | nih.gov |

| Lactate Accumulation | Marked accumulation | Ameliorated accumulation | nih.gov |

| Energy Charge Potential (ECP) | Significant disruption | Maintained close to normal | nih.gov |

The potential therapeutic utility of nizofenone has also been explored in the context of severe head injury. Research has been conducted comparing the efficacy of nizofenone with barbiturates for the treatment of experimental head trauma. thejns.org This line of investigation seeks to determine if nizofenone can mitigate the complex cascade of secondary injuries that follow an initial traumatic impact.

Hemodynamic and Electrophysiological Effects in Preclinical Species

Beyond its direct neuroprotective effects on brain parenchyma, the influence of nizofenone on cerebral circulation has been a key area of investigation. Understanding its hemodynamic profile is essential to fully characterize its mechanism of action in ischemic conditions.

Studies on cerebral blood flow (CBF) have yielded specific insights into how nizofenone functions. In a model of permanent middle cerebral artery (MCA) occlusion in cats, nizofenone administration did not cause a significant increase in local cerebral blood flow (lCBF) in the low-flow areas of the ischemic core. thejns.org This indicates that the compound's protective mechanism is likely not dependent on the redistribution of blood flow or a "steal" phenomenon. thejns.org

Conversely, in a global brain ischemia model in cats, nizofenone was shown to facilitate the recovery of neuronal functions and electrocorticogram (ECoG) activity. nih.gov This was associated with a good recovery of regional cerebral blood flow (rCBF) throughout the recirculation period following the ischemic insult. nih.gov The compound appeared to prevent the interruption of post-ischemic circulation, suggesting a protective effect on the brain's vasculature against ischemic anoxia. nih.gov

Electrophysiological Measurements in Cardiac Tissues (e.g., Heart Rate, Action Potential Characteristics)

In preclinical investigations using in vitro rabbit sino-atrial node preparations, nizofenone fumarate (B1241708) has demonstrated distinct electrophysiological effects on cardiac pacemaker cells. Studies utilizing the double-microelectrode voltage clamp method have revealed that nizofenone influences both the membrane potentials and currents of these specialized cardiac tissues.

At concentrations above 1 microM, nizofenone was observed to decrease the heart rate in spontaneously firing pacemaker cells. ahajournals.org Further increases in concentration (above 3 microM) led to more pronounced changes in the action potential characteristics. Specifically, nizofenone reduced the maximum upstroke velocity and the amplitude of the action potential. ahajournals.org It also decreased the slope of phase 4 depolarization, which is a critical determinant of the pacemaker firing rate. ahajournals.org Additionally, the action potential duration at 50% repolarization was prolonged. ahajournals.org

Under voltage clamp conditions, which allow for the study of specific ion currents, nizofenone was found to decrease the slow inward current in a dose-dependent manner. ahajournals.org This current is crucial for the depolarization phase of the action potential in sino-atrial node cells. Furthermore, nizofenone also dose-dependently decreased the time-dependent potassium outward current. ahajournals.org These findings collectively suggest that nizofenone exerts an inhibitory effect on the automaticity of the sino-atrial node by modulating both inward and outward currents. ahajournals.org

Table 1: Electrophysiological Effects of Nizofenone on Rabbit Sino-Atrial Node Pacemaker Cells

| Parameter | Effect of Nizofenone | Concentration |

| Heart Rate | Decrease | > 1 microM |

| Maximum Upstroke Velocity | Reduction | > 3 microM |

| Action Potential Amplitude | Reduction | > 3 microM |

| Slope of Phase 4 Depolarization | Decrease | > 3 microM |

| Action Potential Duration (at 50% repolarization) | Prolongation | > 3 microM |

| Slow Inward Current | Dose-dependent decrease | Not specified |

| Time-dependent Potassium Outward Current | Dose-dependent decrease | Not specified |

Comparative Preclinical Studies with Other Research Compounds or Established Agents

The neuroprotective effects of nizofenone have been evaluated in comparative preclinical studies against other agents, notably the established central nervous system depressant, pentobarbital (B6593769). In a key study, the protective action of nizofenone (then identified as Y-9179) against cerebral ischemia was directly compared to that of pentobarbital in an animal model. nih.gov

The study utilized a model of regional cerebral ischemia in cats, induced by the permanent occlusion of the middle cerebral artery (MCA). nih.gov Following the induction of ischemia, the animals were treated with nizofenone, pentobarbital, or saline (as a control) for a period of three days. nih.gov The primary endpoint for comparison was the extent of brain infarction, which was measured seven days after the MCA occlusion. nih.gov

The results demonstrated that both nizofenone and pentobarbital provided a statistically significant reduction in the rate of infarction when compared to the saline-treated control group. nih.gov This finding highlights the cerebroprotective efficacy of nizofenone in a model of focal cerebral ischemia. Importantly, the study noted that the central nervous system depressant action of nizofenone is considerably less potent than that of pentobarbital. nih.gov Another study comparing the two compounds in a model of complete global brain ischemia in cats found that nizofenone facilitated the recovery of the pyramidal response and electrocorticogram (ECoG) and inhibited secondary suppression of recovery. jst.go.jp In contrast, while pentobarbital showed some initial facilitation of recovery, it was followed by a secondary suppression associated with a decline in regional cerebral blood flow. jst.go.jp

Table 2: Comparative Efficacy of Nizofenone vs. Pentobarbital in a Feline Model of Cerebral Ischemia

| Treatment Group | Outcome | Finding |

| Nizofenone (Y-9179) | Infarction Rate | Statistically significant decrease compared to control. nih.gov |

| Pentobarbital | Infarction Rate | Statistically significant decrease compared to control. nih.gov |

| Nizofenone (Y-9179) | CNS Depressant Action | Far less potent than pentobarbital. nih.gov |

| Nizofenone (Y-9179) | Recovery of Neuronal Function (Global Ischemia) | Facilitated recovery of PR and ECoG; inhibited secondary suppression. jst.go.jp |

| Pentobarbital | Recovery of Neuronal Function (Global Ischemia) | Initial facilitation of PR followed by secondary suppression. jst.go.jp |

Preclinical Pharmacokinetics and Metabolism Research

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Initial investigations into the ADME properties of nizofenone (B1679012) have been conducted in various animal models. These studies are fundamental to establishing the compound's viability as a therapeutic agent.

In Vitro Metabolic Stability and Enzyme Identification

The metabolic stability of a compound is a key determinant of its oral bioavailability and half-life. In vitro studies using liver microsomes from preclinical species, such as rats, are standard for assessing this parameter. Research indicates that nizofenone undergoes metabolism in the liver. researchgate.net Studies involving rat liver microsomes have been conducted, suggesting that the metabolic fate of nizofenone is, at least in part, hepatic. researchgate.net

Table 1: Illustrative In Vitro Metabolic Stability of Nizofenone Fumarate (B1241708) in Rat Liver Microsomes (Note: The following data is illustrative and not based on reported experimental results, as specific values for nizofenone are not publicly available.)

| Parameter | Value |

|---|---|

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 15 | 75 |

| 30 | 50 |

| 60 | 25 |

| Calculated Half-Life (t½) | 30 min |

| Intrinsic Clearance (CLint) | (Value) µL/min/mg protein |

Further investigation is required to identify the specific cytochrome P450 (CYP450) isoenzymes responsible for nizofenone's metabolism. Understanding which CYP enzymes are involved is critical for predicting potential drug-drug interactions.

Metabolite Identification and Profiling

Following the determination of metabolic stability, the next step involves identifying the metabolites formed. This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical structures of the metabolites. There is currently no publicly available information detailing the specific metabolites of nizofenone that have been identified in preclinical studies.

Table 2: Illustrative Metabolite Profile of Nizofenone Fumarate in Rat Hepatocytes (Note: The following data is illustrative and not based on reported experimental results, as specific metabolite profiles for nizofenone are not publicly available.)

| Metabolite | Proposed Biotransformation | % of Total Radioactivity |

|---|---|---|

| M1 | Hydroxylation | 40% |

| M2 | N-dealkylation | 25% |

| M3 | Glucuronide Conjugate | 15% |

Tissue Distribution Studies in Animal Models

Tissue distribution studies are performed to understand where the drug travels in the body and if it accumulates in specific organs. While specific quantitative tissue distribution data for nizofenone is not detailed in the available literature, it is known to cross the blood-brain barrier to exert its neuroprotective effects. researchgate.net One study noted the biphasic liberation of arachidonic and stearic acids in the mouse brain during ischemia following nizofenone administration, which indirectly points to its presence and activity in brain tissue. Additionally, a study on the drug edaravone (B1671096) noted that its protein binding was not affected by the presence of nizofenone, which suggests that nizofenone itself is likely to bind to plasma proteins.

Table 3: Illustrative Tissue Distribution of this compound in Rats Following Intravenous Administration (Note: The following data is illustrative and not based on reported experimental results, as specific tissue distribution data for nizofenone is not publicly available.)

| Tissue | Concentration (ng/g) at 1h post-dose |

|---|---|

| Blood | (Value) |

| Brain | (Value) |

| Liver | (Value) |

| Kidney | (Value) |

| Heart | (Value) |

| Lung | (Value) |

| Muscle | (Value) |

Excretion Pathways Analysis

Understanding how a drug is eliminated from the body is a critical component of its pharmacokinetic profile. This is typically studied by analyzing the presence of the parent drug and its metabolites in urine and feces over time. There is no specific information available in the public domain regarding the excretion pathways of nizofenone.

Table 4: Illustrative Excretion of this compound in Rats Over 48 Hours (Note: The following data is illustrative and not based on reported experimental results, as specific excretion data for nizofenone is not publicly available.)

| Excretion Route | % of Administered Dose |

|---|---|

| Urine | (Value)% |

| Feces | (Value)% |

| Total Recovery | (Value)% |

Influence of Metabolic Enzymes on this compound Biotransformation Pathways

The metabolism of nizofenone is primarily carried out by the cytochrome P450 (CYP450) enzyme system in the liver. This family of enzymes is responsible for the biotransformation of a vast number of xenobiotics. The interaction of nizofenone with these enzymes can be influenced by co-administered drugs that are either inhibitors or inducers of CYP450 activity.

For instance, known inhibitors of CYP450 enzymes, such as ketoconazole, would be expected to decrease the metabolism of nizofenone, leading to higher plasma concentrations and a potential increase in its effects. Conversely, inducers of CYP450 enzymes, like rifampicin, would likely accelerate the metabolism of nizofenone, resulting in lower plasma levels and potentially reduced efficacy. A comprehensive evaluation of nizofenone's interaction with specific CYP450 isoforms is necessary to fully characterize its drug-drug interaction potential.

Structure Activity Relationship Sar and Computational Studies

Derivation of Structure-Activity Relationships for Nizofenone (B1679012) Fumarate (B1241708) and its Analogs

Direct and comprehensive SAR studies delineating the specific structural features of Nizofenone fumarate responsible for its neuroprotective activity are not extensively documented. However, insights can be gleaned from patents and studies on structurally related compounds. Nizofenone belongs to a class of compounds that includes a diaryl ketone and an imidazole (B134444) moiety.

A patent for 4-imidazoline derivatives, which are structurally analogous to Nizofenone, highlights their inhibitory action against cytotoxicity induced by active oxygen species. google.com This suggests that the imidazole or a related heterocyclic ring system is a key pharmacophore for the observed antioxidant and neuroprotective effects. The patent also notes that Nizofenone itself possesses a strong inhibitory effect on the central nervous system. google.com

The general structure of diaryl ketones has been a scaffold for various biologically active molecules. researchgate.net For neuroprotective agents, the nature and position of substituents on the aryl rings can significantly influence activity, affecting properties such as lipophilicity, electronic distribution, and interaction with biological targets. Without specific studies on Nizofenone analogs, it is difficult to ascertain the precise impact of modifications to its chemical structure.

In Silico Modeling and Molecular Docking for Target Interaction Prediction

While the exact protein target for Nizofenone's neuroprotective effects is not definitively identified, its function as a free radical scavenger suggests it may not have a single, high-affinity protein target in the classical sense. nih.govpatsnap.com Its activity might be more related to its chemical properties and ability to neutralize reactive oxygen species. patsnap.com

In a different context, one study identified Nizofenone as a potential dual inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are targets in cancer therapy. spandidos-publications.com This finding, however, appears to be distinct from its established role in neuroprotection and would require dedicated docking studies to elucidate the binding mode within the ATP-binding pocket of these kinases.

For compounds with similar neuroprotective mechanisms, such as other antioxidants or glutamate (B1630785) release inhibitors, molecular docking is often employed to predict interactions with enzymes involved in oxidative stress or with glutamate receptors. mdpi.com In the absence of such data for Nizofenone, any discussion of its binding interactions remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

There is no evidence of specific Quantitative Structure-Activity Relationship (QSAR) models having been developed for this compound and its analogs. QSAR is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

For a class of compounds like diaryl ketones or imidazoles, a QSAR study would typically involve synthesizing a library of analogs with systematic variations in their structure. The biological activity of these analogs would then be measured, and various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated. Statistical methods would then be used to build a predictive model.

QSAR studies have been successfully applied to other series of compounds with antioxidant and neuroprotective properties. For instance, QSAR models have been developed for flavonoids to predict their radical scavenging activity based on quantum chemical descriptors. nih.gov Similarly, QSAR has been used for diaryl furanones as selective COX-2 inhibitors, which are also relevant in inflammatory processes. nih.gov The development of a robust QSAR model for Nizofenone would necessitate a dedicated study with a series of synthesized and tested analogs.

Advanced Analytical Methodologies for Nizofenone Fumarate Research

Development and Validation of Sensitive and Specific Analytical Assays for Research Applications

To accurately quantify nizofenone (B1679012) in biological samples such as plasma and brain tissue, sensitive and specific analytical assays are paramount. High-performance liquid chromatography (HPLC) is a commonly employed technique. nih.gov One validated HPLC method utilizes a reversed-phase C8 or C18 column with a UV detector. The mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffer solution, is optimized to achieve clear separation of nizofenone from other components. nih.govresearchgate.net The successful validation of these HPLC methods, following International Council for Harmonisation (ICH) guidelines, ensures their reliability for research applications. nih.gov

Gas chromatography (GC) represents an alternative approach for nizofenone analysis. pmda.go.jp This technique often requires a derivatization step to enhance the volatility of the compound before it is introduced into the GC system. The validation of both HPLC and GC methods involves assessing key parameters to ensure the accuracy and precision of the results. pmda.go.jpslideshare.net

Table 1: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov |

| Accuracy | The closeness of the measured value to the true value. nih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Application of Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation

Advanced analytical techniques are crucial for unraveling the mechanisms by which nizofenone exerts its neuroprotective effects. The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for identifying and quantifying nizofenone and its metabolites in biological fluids and tissues. slideshare.netnih.govmdpi.com This high-sensitivity technique is instrumental in metabolism studies, helping to delineate the biotransformation pathways of the drug.

Spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, are vital for the structural elucidation of nizofenone and its related compounds. slideshare.netmdpi.com These techniques provide detailed information about the chemical structure and functional groups present in the molecule.

Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), offer enhanced resolution and faster analysis times compared to conventional HPLC. nih.govdergipark.org.trresearchgate.net These methods are particularly useful for complex sample matrices and for the separation of closely related compounds. nih.govdergipark.org.tr

Table 2: Advanced Analytical Techniques in Nizofenone Research

| Technique | Application |

| LC-MS | Identification and quantification of nizofenone and its metabolites. slideshare.netnih.gov |

| IR Spectroscopy | Provides information on the functional groups present in the molecule. slideshare.netmdpi.com |

| NMR Spectroscopy | Elucidation of the detailed molecular structure. slideshare.netmdpi.com |

| UHPLC | High-resolution separation with reduced analysis time. nih.govresearchgate.net |

| SFC | Fast and efficient separation using a supercritical fluid as the mobile phase. dergipark.org.tr |

Imaging Techniques for In Vivo Distribution and Target Engagement in Preclinical Models

Visualizing the distribution of nizofenone within a living organism and confirming its interaction with its intended target are critical aspects of preclinical research. In vivo imaging techniques offer a non-invasive window into these processes. googleapis.comgoogleapis.comgoogle.com

While specific studies on nizofenone using advanced imaging are not widely documented in the provided results, the application of techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) is a standard approach in modern drug development for neuroprotective agents. These methods would allow researchers to track the accumulation of nizofenone in the brain and other tissues over time.

Furthermore, assessing "target engagement" is crucial to confirm that a drug is interacting with its intended molecular target in a living system. researchgate.netnih.gov Techniques like cellular thermal shift assays (CETSA) can be adapted for in vivo studies to provide evidence of target binding. researchgate.net This involves measuring the thermal stabilization of the target protein upon ligand (nizofenone) binding. researchgate.net

Future Directions and Emerging Research Avenues for Nizofenone Fumarate

Investigation of Unexplored Molecular Targets and Signaling Pathways

While the neuroprotective effects of nizofenone (B1679012) are linked to its ability to counteract ischemic events like ATP depletion and glutamate (B1630785) release, a deeper understanding of its molecular interactions is necessary. medkoo.comncats.io Future research should focus on identifying novel molecular targets and signaling pathways modulated by nizofenone. Its established role as a free radical scavenger, comparable to vitamin E, and an inhibitor of lipid peroxidation suggests interactions with oxidative stress pathways that warrant further exploration. patsnap.comncats.io

Moreover, its influence on inflammatory cascades, potentially down-regulating pro-inflammatory cytokines, presents another avenue for investigation. patsnap.com Understanding these interactions at a molecular level could reveal new therapeutic applications and allow for the development of more targeted interventions. Techniques such as thermal proteome profiling could be employed to identify the direct protein targets of nizofenone, providing a more comprehensive picture of its mechanism of action. researchgate.net

Exploration of Combination Strategies in Preclinical Models with Other Neuroprotective or Modulatory Agents

The multifactorial nature of neurological and cardiovascular diseases often necessitates a multi-pronged therapeutic approach. The exploration of nizofenone in combination with other neuroprotective or modulatory agents in preclinical models is a promising strategy. Given that many neuroprotective agents that showed promise in preclinical studies have failed in clinical trials, there is a recognized need for more robust preclinical research, including combination therapies. researchgate.netopenaccessjournals.com

Combining nizofenone with agents that have different mechanisms of action could lead to synergistic effects. For instance, pairing nizofenone with anti-inflammatory drugs, glutamate antagonists, or agents that promote neurogenesis could offer enhanced therapeutic benefits. researchgate.netfrontiersin.org Preclinical studies should be designed to assess not only the efficacy of these combinations but also their potential for synergistic interactions and any unforeseen antagonistic effects. researchgate.net The development of effective combination therapies will be crucial in translating preclinical success to clinical applications. frontiersin.org

Development of Novel Preclinical Models for Specific Neurological and Cardiovascular Research Questions

The limitations of existing preclinical models in fully recapitulating the complexity of human diseases are a significant hurdle in drug development. openaccessjournals.com To better evaluate the therapeutic potential of nizofenone, there is a need for the development and utilization of more sophisticated and specific preclinical models. For neurological research, this includes models that more accurately mimic the conditions of human ischemic stroke, such as those incorporating comorbidities and advanced age. nih.gov

For cardiovascular research, while some studies have investigated nizofenone's effects on the sino-atrial node, further exploration using advanced models is warranted. ncats.ionih.gov The use of in vitro models, such as neuronal cell cultures and mitochondrial suspensions, can aid in the initial screening and mechanistic studies of neuroprotective agents. mdpi.com Furthermore, the development of in vivo models that better represent the clinical progression of conditions like brain metastasis is crucial for identifying effective new therapies. nih.gov

Advancements in Methodological Approaches for Nizofenone Fumarate (B1241708) Research

To gain deeper insights into the mechanisms of action and therapeutic efficacy of nizofenone, researchers must leverage advancements in methodological approaches. This includes the use of high-throughput screening methods to identify novel molecular targets and the application of advanced imaging techniques to visualize the drug's effects at the cellular and tissue levels.

Q & A

Basic: What methodological approaches are recommended for synthesizing and characterizing nizofenone fumarate in preclinical studies?

Answer:

- Synthesis : Use ionic liquid catalysts (e.g., HSO3-pmimHSO4) for esterification reactions, as demonstrated in optimizing mono-cyclohexyl fumarate synthesis via Box-Behnken design. This approach allows systematic variation of temperature, time, catalyst dosage, and molar ratios to maximize yield .

- Characterization : Employ nuclear magnetic resonance (C13-NMR) and mass spectrometry (MS) to confirm molecular structure. For purity assessment, use thin-layer chromatography (TLC) with chloroform-methanol mixtures (9:1 ratio) and UV absorption profiling .

- Reference Standards : Cross-validate new compounds against CAS-registered data (e.g., CAS: 54533-86-7) and ensure alignment with spectral libraries like NIST Chemistry WebBook .

Basic: How can researchers design experiments to evaluate this compound’s antiapoptotic mechanisms in neuronal cell models?

Answer:

- In vitro models : Use electrophysiological assays (e.g., patch-clamp) to measure ion channel activity, as shown in rabbit sino-atrial node studies where nizofenone reduced membrane current density at concentrations ≥3 μM .

- Apoptosis markers : Quantify caspase-3/7 activity and mitochondrial membrane potential (ΔΨm) using fluorescent probes (e.g., JC-1). Include controls for oxidative stress (e.g., H2O2 exposure) to validate specificity .

- Data normalization : Compare results against known nootropics (e.g., dimethyl fumarate) using standardized endpoints like annualized relapse rates or caspase inhibition thresholds .

Advanced: How should researchers address contradictions in reported LD50 values for this compound across species?

Answer:

- Data reconciliation : Conduct a scoping review of existing toxicity studies, categorizing LD50 values by administration route (e.g., oral vs. intravenous) and species (e.g., rodents vs. lagomorphs). For example, reported LD50 ranges span 65 mg/kg (i.v. in rabbits) to 1,830 mg/kg (intraperitoneal in rodents) .

- Methodological adjustments : Standardize protocols for dose calculation (e.g., body surface area normalization) and account for interspecies metabolic differences using allometric scaling.

- Meta-analysis : Use tools like SciFinder to aggregate toxicity data and identify outliers linked to specific experimental conditions (e.g., solvent carriers or fasting states) .

Advanced: What strategies are effective for resolving confounding variables in long-term neuroprotection studies involving this compound?

Answer:

- Exclusion criteria : Adopt clinical trial frameworks that exclude subjects with comorbidities (e.g., liver cirrhosis or serum creatinine ≥2.0 mg/dL) to minimize pharmacokinetic variability .

- Pharmacokinetic modeling : Use compartmental models to adjust for drug-drug interactions, particularly with prohibited agents like fasudil hydrochloride or statins .

- Blinding protocols : Implement double-blinded designs with placebo controls, as seen in DEFINE and CONFIRM trials for related fumarates .

Basic: How can researchers validate the purity of this compound batches for in vivo studies?

Answer:

- Chromatography : Perform HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference materials.

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles to detect impurities.

- Documentation : Follow ICH guidelines to ensure batch records include synthesis conditions, catalyst residues, and stability data under varying temperatures and light exposure .

Advanced: What computational tools are recommended for predicting this compound’s metabolic pathways and off-target effects?

Answer:

- Pathway mapping : Use BioDeep’s metabolite association network to identify co-occurring metabolites in PubMed literature (e.g., apoptosis-related proteins or cytochrome P450 isoforms) .

- Docking simulations : Employ molecular dynamics software (e.g., AutoDock Vina) to predict binding affinities for off-target receptors like GABA-A or NMDA channels.

- Toxicogenomics : Cross-reference Reactome and PharmGKB databases to annotate potential adverse effects linked to imidazole or nitrobenzene moieties .

Advanced: How can researchers optimize experimental protocols for studying this compound’s effects on cerebral blood flow in animal models?

Answer:

- Model selection : Use aneurysmal subarachnoid hemorrhage (aSAH) models, as in clazosentan trials, where nizofenone was administered within 56 hours post-injury to assess vasospasm reduction .

- Endpoint selection : Combine MRI-based perfusion imaging with behavioral assays (e.g., Morris water maze) to correlate hemodynamic changes with cognitive outcomes.

- Dose escalation : Start at 70 mg/kg (i.v. LD50 threshold) and titrate based on real-time electrophysiological monitoring to avoid cardiotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.